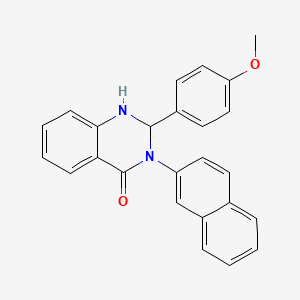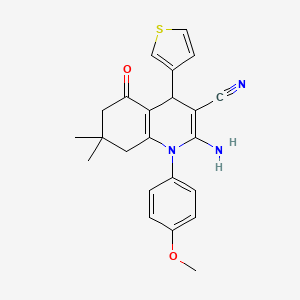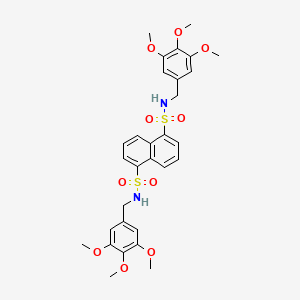![molecular formula C28H23N3O2S2 B15013371 Morpholine, 4-[[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]acetyl]-](/img/structure/B15013371.png)
Morpholine, 4-[[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]acetyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This particular compound is synthesized through a condensation reaction involving anthracene-9-carbaldehyde and a benzothiazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of anthracene-9-carbaldehyde with a benzothiazole derivative in the presence of a suitable catalyst, such as glacial acetic acid. This reaction forms the Schiff base intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Morpholine Addition: Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base moiety, converting the carbon-nitrogen double bond to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and benzothiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the Schiff base structure known for biological activity.
作用機序
The mechanism of action of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is primarily based on its ability to interact with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions.
Pathways Involved: The Schiff base moiety can interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
(E)-N1-[(ANTHRACEN-9-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE: Another Schiff base derived from anthracene-9-carbaldehyde, known for its photophysical properties.
2-(ANTHRACEN-9-YL)BENZOTHIAZOLE: A simpler derivative used in the development of fluorescent sensors.
Uniqueness
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to the combination of the anthracene, benzothiazole, and morpholine moieties, which confer distinct photophysical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C28H23N3O2S2 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C28H23N3O2S2/c32-27(31-11-13-33-14-12-31)18-34-28-30-25-10-9-21(16-26(25)35-28)29-17-24-22-7-3-1-5-19(22)15-20-6-2-4-8-23(20)24/h1-10,15-17H,11-14,18H2 |
InChIキー |
VORPQJDEOFKQEA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B15013290.png)

![4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)

![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B15013314.png)
![1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol](/img/structure/B15013327.png)
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B15013328.png)
![5-(2-bromophenyl)-3-{[(2-bromophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15013334.png)
![4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate](/img/structure/B15013337.png)
![3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013341.png)
![3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B15013349.png)
![3-Fluoro-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15013355.png)
![Diethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15013356.png)

